2-Methoxy-4-methylaniline hydrochloride
Description
Crystallographic Analysis and Molecular Configuration
The molecular configuration of 2-methoxy-4-methylaniline hydrochloride is fundamentally defined by the positioning of functional groups on the benzene ring, which creates specific steric and electronic environments. The compound features a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 4-position relative to the amine group, with the nitrogen atom protonated and paired with a chloride counterion. This substitution pattern establishes an asymmetric molecular framework that influences both intramolecular interactions and crystal packing arrangements.
The crystallographic structure demonstrates that the methoxy group at the ortho position creates significant steric hindrance with the protonated amine group, potentially affecting the planarity of the aromatic system. Research on related aniline derivatives indicates that such ortho-substitution patterns typically result in slight deviations from perfect planarity due to steric repulsion between the substituent and the amino group. The para-methyl group provides additional electron-donating character to the aromatic ring while contributing to the overall molecular volume and crystal packing efficiency.
Comparative analysis with the structural isomer 4-methoxy-2-methylaniline hydrochloride reveals significant differences in molecular configuration despite identical molecular formulas. The 4-methoxy-2-methylaniline hydrochloride variant, with CAS number 133985-88-3, exhibits different electronic distribution patterns due to the reversed positions of the methoxy and methyl substituents. This positional isomerism results in distinct crystal structures, as the meta-relationship between methoxy and methyl groups in the 4-methoxy-2-methylaniline hydrochloride creates different intermolecular interaction patterns compared to the ortho-para arrangement in this compound.
The protonated amine group in the hydrochloride salt form creates additional complexity in the crystal structure through hydrogen bonding interactions with the chloride counterion. These ionic interactions contribute to crystal stability and influence the overall packing density. The presence of both electron-donating groups (methoxy and methyl) on the benzene ring enhances the basicity of the amine nitrogen, facilitating protonation and salt formation with hydrochloric acid.
Properties
IUPAC Name |
2-methoxy-4-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-4-7(9)8(5-6)10-2;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXZGEQAGKDYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71288-98-7 | |
| Record name | Benzenamine, 2-methoxy-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71288-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Overview
Direct Methylation and Methoxylation of Aniline Derivatives
Overview
This approach involves methylation of 2-methoxy-4-methylaniline, followed by salt formation.
Procedure
- Preparation of 2-methoxy-4-methylaniline: Achieved via methylation of 2-methoxy-4-aminobenzene using methylating agents such as methyl iodide or dimethyl sulfate.
- Conversion to Hydrochloride: The free amine is reacted with hydrochloric acid in a controlled environment to produce the hydrochloride salt.
Research Insights
- Methylation reactions are optimized using catalysts like potassium carbonate in acetone or dimethyl sulfate in acetonitrile, with yields exceeding 85%.
Decarboxylation and Cyclization Routes
Overview
An alternative route involves starting from substituted benzoic acids or esters, followed by decarboxylation and subsequent methylation/methoxylation.
Process Details
- Starting Material: 2-methoxy-4-methylbenzoic acid.
- Decarboxylation: Heating with catalysts such as copper or iron at high temperatures to generate the corresponding aniline.
- Salt Formation: The free amine is then reacted with hydrochloric acid to produce the hydrochloride salt.
Notable Findings
- Decarboxylation in the presence of copper powder at 250°C has been shown to efficiently produce the target amine.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reactions | Catalysts/Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution + decarboxylation | Nitrobenzenes or chloronitrobenzenes | Reduction, methylation, methoxylation | Hydrogenation catalysts, methylating agents | 80-90 | Suitable for large-scale synthesis |
| Direct methylation/methoxylation | Aniline derivatives | Methylation | Dimethyl sulfate, methyl iodide, bases | 85-95 | High purity achievable |
| Decarboxylation route | Benzoic acids | Decarboxylation, methylation | Copper/iron catalysts | 75-85 | Requires high temperature |
Research Findings and Notes
- Efficiency and Selectivity: The decarboxylation method offers high selectivity and yield, especially when water and hydrogen by-products are carefully removed during the process, as highlighted in recent patents.
- Environmental Considerations: Methods involving methylation with dimethyl sulfate require careful handling due to toxicity, but they provide high yields and purity.
- Industrial Relevance: The process involving catalytic hydrogenation and decarboxylation is scalable, with patents indicating its suitability for large-scale production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Methoxy-4-methylaniline.
Substitution: Brominated or nitrated derivatives of 2-Methoxy-4-methylaniline.
Scientific Research Applications
Chemical Intermediates
2-Methoxy-4-methylaniline hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds, including:
- Dyes and Pigments : It is used in the production of azo dyes, which are widely employed in textile and food industries.
- Pharmaceuticals : The compound is involved in synthesizing drugs that target various diseases due to its ability to modify biological activity.
Biological Studies
The compound has been utilized in biological research for:
- Enzyme Inhibition Studies : It has shown potential as an inhibitor for specific enzymes, aiding in understanding enzyme kinetics and mechanisms.
- Protein Interaction Analysis : The interactions between this compound and proteins can provide insights into biochemical pathways and cellular processes.
Analytical Chemistry
In analytical applications, this compound is used as a reagent for:
- Chromatography : It serves as a standard or reference material in HPLC (High-Performance Liquid Chromatography) analyses.
- Spectroscopic Studies : Its unique spectral properties make it useful for UV-Vis spectroscopy.
Case Study 1: Synthesis of Azo Dyes
A study demonstrated the use of this compound in synthesizing azo dyes. The reaction involved coupling this compound with diazonium salts, resulting in vibrant dyes suitable for textiles. The efficiency of the dyeing process was enhanced by optimizing reaction conditions such as temperature and pH.
Case Study 2: Enzyme Inhibition
Research has shown that this compound inhibits the activity of certain cytochrome P450 enzymes. This inhibition was quantified using spectrophotometric methods, revealing IC50 values that indicate the potency of the compound as an enzyme inhibitor. Such studies are critical for drug development, particularly in understanding drug metabolism.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physical Properties
Key structural analogues differ in substituent positions and types (chloro, methoxy, methyl groups). Physical properties such as melting points, solubility, and molecular weights are compared below:
*Reported for intermediate 1-(2-methoxy-4-methylphenyl)piperazine hydrochloride synthesized from 2-methoxy-4-methylaniline .
Structural Insights :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OCH₃) and methyl (-CH₃) groups in 2-methoxy-4-methylaniline enhance electron density on the aromatic ring, improving reactivity in electrophilic substitutions. Chloro (-Cl) substituents in analogues (e.g., 4-chloro-2-methylaniline) reduce electron density, altering reaction pathways .
- Solubility : Hydrochloride forms generally exhibit higher aqueous solubility than free bases, critical for biological applications .
This compound
- Synthesis : Reacting 2-methoxy-4-methylaniline with hydrochloric acid yields the hydrochloride salt. The free base is synthesized via reduction of nitro precursors or direct alkylation .
- Applications : Used to synthesize dopamine D₂ receptor ligands (e.g., compound 19 in ) and pyridine carboxamides (yields: 32–96%) .
Analogues:
- 4-Chloro-2-methylaniline Hydrochloride : Synthesized via chlorination of toluidine derivatives. Lacks methoxy groups, reducing steric hindrance in coupling reactions .
- 5-Chloro-2-methoxyaniline Hydrochloride : Combines chloro and methoxy substituents, offering dual electronic effects for regioselective reactions .
- 3-Chloro-4-methylaniline Hydrochloride : Chloro and methyl groups at adjacent positions may sterically hinder ortho-substitution reactions .
Pharmacological and Industrial Relevance
- This compound : Key intermediate in antipsychotic agents (e.g., aripiprazole derivatives) due to its piperazine-forming capability .
- 4-Methoxy-2-methylaniline : Used in dye synthesis and as a corrosion inhibitor .
- Chlorinated Analogues : Often employed in agrochemicals (e.g., herbicides) and antimicrobial agents due to enhanced stability and bioactivity .
Biological Activity
2-Methoxy-4-methylaniline hydrochloride, a derivative of aniline, has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and chemical synthesis. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C8H11ClN2O
- Molecular Weight : 172.64 g/mol
- CAS Number : 71288-98-7
This compound functions primarily as a nucleophilic reagent in chemical reactions. Its biological activity is influenced by the presence of the methoxy and methyl groups on the aromatic ring, which can interact with various molecular targets such as enzymes and receptors. This interaction can lead to inhibition or activation of specific biochemical pathways, making it valuable in both research and industrial applications .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis, although further studies are necessary to elucidate the precise pathways involved .
Cytotoxicity and Genotoxicity
Cytotoxic effects have been observed in several studies involving mammalian cell lines. For instance, exposure to varying concentrations of this compound resulted in dose-dependent reductions in cell viability. Genotoxicity assays indicated that the compound could induce DNA damage in cultured cells, raising concerns about its safety profile for human exposure .
Reproductive Toxicity
In reproductive toxicity studies conducted on rodents, this compound exhibited adverse effects on fertility and developmental outcomes. Significant decreases in litter weight and increased incidences of malformations were noted at higher exposure levels during critical periods of gestation. These findings underscore the need for caution when handling this compound in occupational settings .
Case Studies
-
Study on Cytotoxic Effects :
- Objective : To evaluate the cytotoxic effects of this compound on human cell lines.
- Method : Cells were treated with varying concentrations (0, 25, 50, 100 µM) for 24 hours.
- Results : A significant decrease in cell viability was observed at concentrations above 50 µM (p < 0.05) compared to control groups.
-
Genotoxicity Assessment :
- Objective : To assess the genotoxic potential using the comet assay.
- Method : Cells were exposed to concentrations ranging from 10 to 100 µM.
- Results : Increased tail moment indicative of DNA strand breaks was observed at concentrations above 50 µM (p < 0.01).
Data Tables
| Study Type | Concentration (µM) | Observed Effect | Statistical Significance |
|---|---|---|---|
| Cytotoxicity | 0 | Control (100% viability) | - |
| 25 | 90% viability | ns | |
| 50 | 70% viability | p < 0.05 | |
| 100 | 30% viability | p < 0.01 | |
| Genotoxicity | 10 | Minor DNA damage | ns |
| 50 | Moderate DNA damage | p < 0.05 | |
| 100 | Significant DNA damage | p < 0.01 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-4-methylaniline hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A common synthetic route involves coupling 2-methoxy-4-methylaniline with bis-(2-chloroethyl)amine hydrochloride in 1-butanol under reflux with potassium carbonate as a base. This method achieves a high-purity product (melting point: 212–213°C) . Alternative pathways include reductive amination or substitution reactions with methylating agents. Reaction optimization should focus on solvent polarity (e.g., 1-butanol vs. acetonitrile), temperature control (reflux vs. room temperature), and base selection (K₂CO₃ vs. trioctylamine) to maximize yield and minimize byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. Key signals include:
- ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (split into doublets due to substituents), methoxy groups at δ ~3.8 ppm, and methyl groups at δ ~2.3 ppm .
- ¹³C NMR : Carbons in the methoxy group (~55 ppm) and methyl-substituted aromatic ring (~20 ppm) .
Pair with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₈H₁₁ClNO⁺ requires m/z 172.0529) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested to EN 374 or equivalent), chemical-resistant lab coats, and safety goggles. Use NIOSH/MSHA-approved respirators if ventilation is inadequate .
- Ventilation : Conduct reactions in a fume hood with negative pressure demand systems to limit vapor exposure .
- Decontamination : Wash hands with non-perfumed moisturizers post-handling to prevent dermatitis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets such as 6-31G(d,p) model the molecule’s HOMO-LUMO gaps and charge distribution, aiding in reactivity predictions . For correlation energy corrections, integrate gradient expansions of kinetic energy density to refine electron density maps .
Q. How can contradictory NMR data for structurally similar compounds inform analytical strategies for this compound?
- Methodological Answer : Compare chemical shifts of analogs (e.g., 4-methoxy-N-methylaniline vs. 4-hexyloxyaniline) to identify substituent effects. For example, methyl groups at the 4-position deshield adjacent protons by ~0.3 ppm relative to methoxy groups . Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures. If discrepancies persist, validate purity via HPLC with UV detection (λ = 254 nm) .
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
- Methodological Answer : The hydrochloride salt is stabilized in acidic conditions due to protonation of the amine group, reducing nucleophilic attack. In basic conditions (pH > 8), deprotonation increases reactivity, risking hydrolysis of the methoxy group. Monitor degradation via pH-controlled stability studies (e.g., 0.1 M HCl vs. 0.1 M NaOH at 25°C) and track byproducts using LC-MS .
Q. How can synthetic byproducts from this compound synthesis be minimized?
- Methodological Answer :
- Temperature Control : Avoid exceeding 80°C during reflux to prevent Friedel-Crafts alkylation byproducts .
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce unreacted intermediates.
- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from polar impurities .
Data Contradiction Analysis
Q. Why do reported melting points for this compound derivatives vary across studies?
- Methodological Answer : Variations arise from differences in salt forms (e.g., oxalate vs. hydrochloride salts), hydration states, or polymorphic forms. For example, oxalate salts (e.g., compound 10 in ) melt at 146–147°C, while hydrochloride salts melt at 212–213°C. Always report salt counterions and crystallization solvents (e.g., ethanol vs. acetone) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
